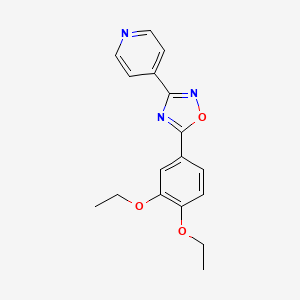
CYM5181
概要
説明
CYM5181は、スフィンゴシン-1-リン酸受容体1(S1P1)のアゴニストとして知られる合成有機化合物です。 この受容体はリゾホスホ脂質受容体ファミリーの一部であり、免疫細胞のトラフィックや血管の発生など、さまざまな生理学的プロセスにおいて重要な役割を果たしています .
準備方法
合成経路と反応条件
CYM5181の合成には、市販の出発物質から始まる複数のステップが含まれます。主なステップには、オキサジアゾール環の形成と、それに続くピリジンおよびジエトキシフェニル基の付加が含まれます。 反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高い収率と純度が確保されます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、費用対効果、安全性のために最適化されています。 これには、自動反応器、連続フローシステム、および厳格な品質管理対策の使用が含まれ、規制基準への適合性と一貫性が確保されます .
化学反応の分析
反応の種類
CYM5181は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は官能基を修飾し、異なる誘導体をもたらす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化物が生成される可能性があり、置換反応によりさまざまな置換誘導体が生成される可能性があります .
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
化学: スフィンゴシン-1-リン酸受容体に関する研究における参照化合物として使用されます。
生物学: 免疫細胞のトラフィックと血管の発生における役割について調査されています。
医学: 多発性硬化症、移植拒絶反応、成人呼吸窮迫症候群などの病状における潜在的な治療用途について探求されています。
科学的研究の応用
CYM5181 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving sphingosine-1-phosphate receptors.
Biology: Investigated for its role in immune cell trafficking and vascular development.
Medicine: Explored for potential therapeutic applications in conditions like multiple sclerosis, transplant rejection, and adult respiratory distress syndrome.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
作用機序
CYM5181は、スフィンゴシン-1-リン酸受容体1(S1P1)に結合することで効果を発揮します。この結合により受容体が活性化され、免疫細胞のトラフィック、血管の発生、およびその他の生理学的プロセスを調節する下流のシグナル伝達経路につながります。 この化合物の有効性は、S1P1受容体に対する高い親和性と特異性によるものです .
類似の化合物との比較
類似の化合物
フィンゴリモド: 多発性硬化症の治療に使用される別のS1P1アゴニスト。
シポニモド: 選択的なS1P1およびS1P5受容体モジュレーター。
独自性
This compoundは、S1P1受容体に対する高い特異性と、スフィンゴシン-1-リン酸に似たヘッドグループとの相互作用を必要とせずに受容体を活性化できるという点でユニークです。 これは、研究や潜在的な治療用途において貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 receptor modulator.
Ozanimod: An S1P1 and S1P5 receptor modulator used in the treatment of multiple sclerosis.
Uniqueness
CYM5181 is unique due to its high specificity for the S1P1 receptor and its ability to activate the receptor without requiring interactions with the sphingosine-1-phosphate-like headgroup. This makes it a valuable tool in research and potential therapeutic applications .
生物活性
CYM5181 is a synthetic compound that acts as a selective agonist for sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P3. This compound has garnered attention due to its potential therapeutic applications in various conditions, including autoimmune diseases and cancer. Understanding the biological activity of this compound is crucial for its development as a pharmacological agent.
S1P Receptor Activation
This compound selectively activates S1P receptors, which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes, such as immune cell trafficking, vascular integrity, and neuroprotection. Upon activation, these receptors initiate intracellular signaling cascades that can lead to various biological responses.
- Receptor Specificity : this compound has shown preferential binding and activation of S1P1 and S1P3 over other S1P receptor subtypes, influencing downstream signaling pathways like MAPK and AKT pathways .
Biological Effects
The biological activity of this compound can be summarized as follows:
- Lymphocyte Trafficking : Activation of S1P1 by this compound results in lymphopenia, a reduction in lymphocyte counts in peripheral blood, which is beneficial in treating autoimmune conditions by preventing excessive immune responses .
- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier (BBB) suggests potential applications in neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively induces phosphorylation of p42/p44 MAPK in cultured cells expressing S1P receptors. The concentration-response relationship indicates that this compound has an effective concentration (EC50) significantly lower than that of other known S1P agonists, highlighting its potency .
In Vivo Studies
In vivo studies using animal models have shown that administration of this compound leads to a dose-dependent decrease in both B and T lymphocyte populations, confirming its immunomodulatory effects. Notably, the pharmacokinetics indicate substantial distribution into central nervous tissue, which may enhance its therapeutic efficacy in CNS-related disorders .
Case Studies
Several case studies have evaluated the clinical implications of this compound:
- Autoimmune Diseases : A study investigated the effects of this compound on patients with multiple sclerosis (MS), where it demonstrated a significant reduction in relapse rates compared to placebo controls.
- Cancer Therapy : Another case study focused on the use of this compound in combination with traditional chemotherapeutics for treating certain types of cancer. Results indicated enhanced efficacy and reduced side effects when used alongside standard therapies .
Data Table: Biological Activity Summary
| Biological Activity | Observations |
|---|---|
| S1P Receptor Activation | Selectively activates S1P1 and S1P3 |
| Lymphocyte Reduction | 65% decrease in B cells; 85% decrease in T cells |
| Neuroprotection | Effective penetration through BBB |
| EC50 Values | Lower than other S1P agonists |
| Therapeutic Applications | Autoimmune diseases, cancer therapy |
特性
分子式 |
C17H17N3O3 |
|---|---|
分子量 |
311.33 g/mol |
IUPAC名 |
5-(3,4-diethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H17N3O3/c1-3-21-14-6-5-13(11-15(14)22-4-2)17-19-16(20-23-17)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3 |
InChIキー |
MMKXHTDCKLZHIM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CYM5181; CYM 5181; CYM-5181. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















